molecular formula C7H14ClNO B13582682 {3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride

{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride

Cat. No.: B13582682
M. Wt: 163.64 g/mol
InChI Key: MRSCTAKVFXOENK-UHFFFAOYSA-N
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Description

{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[2.1.1]hexane ring system with a methyl group and a hydroxymethyl group attached to the nitrogen atom, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as aldehydes, carboxylic acids, and substituted amines .

Mechanism of Action

The mechanism of action of {3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is unique due to its specific substitution pattern and the presence of both a methyl and hydroxymethyl group on the bicyclic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(3-methyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-5-6-2-7(3-6,4-9)8-5;/h5-6,8-9H,2-4H2,1H3;1H

InChI Key

MRSCTAKVFXOENK-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2)(N1)CO.Cl

Origin of Product

United States

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